Xylostacin

Description

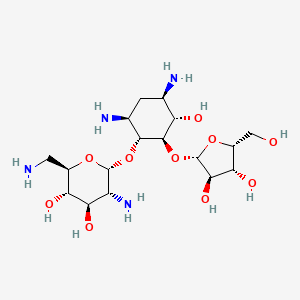

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H34N4O10 |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol |

InChI |

InChI=1S/C17H34N4O10/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17/h4-17,22-27H,1-3,18-21H2/t4-,5+,6-,7-,8-,9+,10-,11+,12-,13-,14-,15-,16-,17+/m1/s1 |

InChI Key |

NSKGQURZWSPSBC-FEIQWUCZSA-N |

SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O)O)N |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N |

Origin of Product |

United States |

Isolation and Characterization Methodologies for Xylostacin and Analogues

Strategies for Natural Product Isolation of Aminoglycosides from Microbial Sources

The isolation of aminoglycosides from microbial sources, such as Streptomyces species, typically begins with the fermentation of the producing microorganism in a suitable culture medium. nih.govthermofisher.comnih.govfrontiersin.org Streptomyces and Micromonospora are notable genera known for producing aminoglycoside natural products. nih.govnih.gov

Given the hydrophilic and positively charged nature of aminoglycosides, initial extraction often involves methods suitable for polar compounds from an aqueous fermentation broth. researchgate.netwaters.comresearchgate.net After fermentation, the microbial biomass is usually separated from the broth through filtration or centrifugation. The target aminoglycoside is then extracted from the broth.

Various strategies are employed for the initial recovery of aminoglycosides. These can include techniques like:

Solid-phase extraction (SPE): This method is used to isolate and concentrate the target compounds from the complex fermentation matrix. researchgate.net

Liquid-liquid extraction: While aminoglycosides are highly soluble in water, specific solvent systems and pH adjustments can be employed for extraction, sometimes involving ion-pairing agents due to their charged nature. waters.comscielo.br

Adsorption onto solid supports: Resins, particularly cation exchange resins, are effective for capturing positively charged aminoglycosides from the broth. google.com

The choice of isolation strategy is influenced by the specific properties of the target aminoglycoside and the nature of the fermentation broth, aiming to selectively separate the desired compound from other metabolites and media components.

Advanced Spectroscopic Techniques for Structural Elucidation of Aminoglycoside Natural Products

Structural elucidation of aminoglycoside natural products like Xylostacin relies heavily on advanced spectroscopic techniques. These techniques provide detailed information about the molecular structure, including the arrangement of sugar rings, the positions of amino and hydroxyl groups, and glycosidic linkages. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for determining the structure of organic molecules, including complex natural products like aminoglycosides. researchgate.netacs.orgnih.govresearchgate.netyorku.caacs.orgacs.orgacs.orgnou.edu.ngresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial.

¹H NMR provides information on the types of protons and their chemical environments.

¹³C NMR helps in identifying different carbon atoms and their hybridization states.

2D NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are essential for establishing connectivity between atoms and determining the relative stereochemistry and conformation of the molecule. nih.govacs.orgacs.org For aminoglycosides, these techniques help in assigning resonances to specific protons and carbons within the sugar and aminocyclitol rings and across the glycosidic bonds. nih.govacs.orgacs.org Transferred Nuclear Overhauser Effect Spectroscopy (TRNOESY) can provide insights into the conformation of aminoglycosides when bound to other molecules. acs.org Multinuclear NMR, including ¹⁵N NMR, can be used to determine the pKa values of the amino groups, which is relevant to their behavior during isolation and their interactions. acs.orgresearchgate.netacs.orgacs.org

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the compound, which helps in confirming the molecular formula and identifying structural fragments. researchgate.netnou.edu.ngresearchgate.net High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the determination of the elemental composition. researchgate.net LC-MS and LC-MS/MS are often coupled with chromatography for the analysis and identification of aminoglycosides in complex mixtures. researchgate.netwaters.comresearchgate.netchromatographyonline.com

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule, such as hydroxyl and amino groups. nou.edu.ngresearchgate.net

These spectroscopic methods, often used in combination, allow for the comprehensive structural characterization of isolated aminoglycosides.

Chromatographic Purification and Characterization of this compound and Related Metabolites

Following initial extraction, chromatographic techniques are indispensable for purifying this compound and separating it from closely related analogues and other impurities present in the microbial extract. nih.govresearchgate.netthermofisher.comwaters.comresearchgate.netgoogle.comnih.govgoogle.com

Given the polar and basic nature of aminoglycosides, specialized chromatographic methods are often employed:

Ion Exchange Chromatography: This is a widely used technique for purifying charged molecules like aminoglycosides. google.com Cation exchange resins are particularly effective due to the multiple amino groups present in aminoglycosides, which are protonated under acidic or neutral conditions. google.com Elution is typically performed using salt gradients or changes in pH.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While traditional RP-HPLC can be challenging for highly polar compounds, it has been successfully applied to aminoglycosides, often utilizing ion-pairing agents in the mobile phase to improve retention and separation. nih.govresearchgate.netthermofisher.comwaters.comscielo.brgoogle.comnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds. Zwitterionic stationary phases have shown promise for the analysis of aminoglycosides without the need for derivatization or ion-pairing agents. waters.com

Size Exclusion Chromatography: This technique can be used to separate compounds based on their size. acs.org

Detection methods coupled with chromatography for aminoglycosides can be challenging due to their lack of strong chromophores. waters.comscielo.br Common detection methods include:

Pre- or Post-Column Derivatization: Aminoglycosides can be reacted with chromogenic or fluorogenic reagents before or after the chromatographic column to enable detection by UV-Vis or fluorescence detectors. scielo.brgoogle.com O-phthalaldehyde (OPA) is a common derivatization reagent. scielo.brgoogle.com

Evaporative Light Scattering Detection (ELSD): This is a universal detection method that does not require the analyte to have a chromophore.

Mass Spectrometry (MS): As mentioned earlier, MS is a powerful and increasingly common detection method for aminoglycosides, providing both sensitivity and structural information. researchgate.netwaters.comresearchgate.netchromatographyonline.com

The selection of the specific chromatographic method and detection technique depends on the purity required, the scale of the isolation, and the analytical capabilities available. Multiple chromatographic steps with different separation principles are often necessary to obtain highly pure this compound or its analogues.

Molecular Mechanism of Action of Xylostacin

Elucidation of Ribosomal Decoding A-Site Interactions

Xylostacin, like other aminoglycoside antibiotics, targets the bacterial ribosome, specifically binding to the A-site (aminoacyl-tRNA binding site) located on the 30S ribosomal subunit. nih.govfishersci.cauni.lu The A-site is a crucial region within the ribosome where the incoming aminoacyl-tRNA binds, matching its anticodon to the mRNA codon during the elongation phase of protein synthesis. nih.gov

Molecular Basis of Protein Synthesis Inhibition by this compound

The binding of this compound to the ribosomal A-site disrupts the accurate decoding of the mRNA sequence. This interference primarily manifests as the induction of codon misreading. nih.govfishersci.ca Normally, the ribosome ensures that only the correct aminoacyl-tRNA, with an anticodon complementary to the mRNA codon in the A-site, is accepted. The conformational changes in the A-site induced by this compound favor the binding of near- and non-cognate tRNAs, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. uni.lu

This mistranslation results in the synthesis of aberrant and non-functional proteins. Furthermore, the presence of incorrect amino acids and the altered ribosomal conformation can lead to premature termination of protein synthesis. nih.gov The cumulative effect of codon misreading and premature termination is a significant inhibition of bacterial protein synthesis, ultimately impairing essential cellular functions and leading to bacterial cell death.

Comparative Analysis of this compound's Ribosomal Binding Affinity and Specificity with Other Aminoglycosides

Studies involving conformationally restricted analogues of aminoglycosides, including an analogue of the ribostamycin (B1201364) isomer this compound, have provided insights into the relationship between structure, ribosomal binding, and activity. Research indicates that an earlier conformationally restricted analogue of the ribostamycin isomer this compound showed reduced affinity for decoding A-site models and consequently, reduced antibacterial activity compared to ribostamycin.

Synthetic and Semisynthetic Strategies for Xylostacin and Analogues

Total Synthesis Approaches for Complex Aminoglycoside Scaffolds

Total synthesis provides a route to construct complex aminoglycoside scaffolds from simpler starting materials. This approach allows for precise control over stereochemistry and the introduction of specific functional groups. For aminoglycosides, this often involves the synthesis of the aminocyclitol core (such as 2-deoxystreptamine) and the subsequent glycosylation with protected sugar moieties. acs.org The stereoselective construction of α-glycosidic bonds is a critical step in the total synthesis of many aminoglycosides. nih.gov

Total synthesis strategies for complex natural products, including some with structural similarities to aminoglycosides, have been developed. These often involve convergent synthesis, coupling different molecular fragments, and employing key chemical transformations like Diels-Alder reactions or Stille coupling. wikipedia.orgorganic-chemistry.orgnih.gov While specific details on the total synthesis of Xylostacin were not extensively found, the principles and methodologies developed for other complex aminoglycosides and related natural products are applicable. For instance, the total synthesis of fortimicin (B10828623) B, another aminoglycoside featuring a pseudodisaccharide scaffold, has been reported, utilizing reactions like the inverse-electron-demand Diels-Alder reaction and gold(I)-catalyzed glycosylation. nih.govresearchgate.net

Regioselective Chemical Modifications of the this compound Backbone

Regioselective modification of aminoglycosides is challenging due to the presence of multiple hydroxyl and amino groups with similar reactivity. Achieving selectivity at specific positions is crucial for developing analogues with altered properties, such as improved activity against resistant bacterial strains or reduced toxicity. mdpi.comresearchgate.net

Various strategies have been developed to achieve regioselective modifications of the aminoglycoside backbone. One successful approach involves the modification of amino groups, particularly at the N-1 and N-3″ positions. mdpi.com For example, the introduction of the 4-amino-2-hydroxybutyryl (AHB) group at the N-1 position has been shown to retain antibiotic activity and impart resistance to certain modifying enzymes. mdpi.com Alkylation at the N-6′ position has also been explored, although it can sometimes lead to decreased bacterial activity. mdpi.com

Chemical deoxygenation of hydroxyl groups, such as at the 3′ and 3′,4′ positions, has resulted in compounds with high affinity for RNA and resistance against certain resistant strains. mdpi.com Regioselective oxidation at the 3′-position via palladium-catalyzed oxidation has also been introduced as a method for structural modification. researchgate.net

Techniques like using RNA aptamers as non-covalent protective groups have shown promise for achieving regioselective modifications of aminoglycosides in a single step, allowing for reactions like acetylation and isocyanation at specific sites. nih.gov This approach leverages the specific binding of the aptamer to protect certain functional groups while leaving others exposed for modification.

Chemical modification strategies also extend to proteins, where regioselective modification of specific amino acid residues like cysteine and lysine (B10760008) has been achieved using various reagents and controlled reaction conditions. nih.govmdpi.comchemrxiv.orgrsc.org While these examples are on proteins, the underlying principles of achieving selectivity through careful control of reaction conditions and the use of selective reagents are relevant to complex molecules like aminoglycosides.

Design and Synthesis of Conformationally Restricted this compound Analogues

The conformational flexibility of aminoglycosides allows them to bind to diverse RNA targets, but this flexibility can also contribute to off-target binding and susceptibility to resistance mechanisms. ucsd.edu Designing and synthesizing conformationally restricted analogues aims to lock the molecule into a specific conformation that favors binding to the desired target (e.g., the bacterial ribosomal A-site) while disfavoring binding to other targets or to resistance-causing enzymes. ucsd.educsic.es

Studies on conformationally constrained neomycin and paromomycin (B158545) analogues have shown that restricting flexibility can impact binding affinity and selectivity for different RNA targets. ucsd.edu Covalently linking different rings within the aminoglycoside structure is one strategy to reduce conformational freedom. ucsd.edu For example, methylene (B1212753) bridges between specific positions have been used to create locked oligosaccharides that retain antibiotic activity and are less susceptible to enzymatic inactivation. chim.it

While some conformationally restricted aminoglycoside analogues have shown reduced antibacterial activity, others, such as certain apramycin-paromomycin analogues with a locked hydroxymethyl side chain, have retained full antibacterial activity and displayed selectivity for bacterial ribosomes. nih.govresearchgate.net The design of these analogues is often guided by structural information from aminoglycoside-RNA complexes. nih.gov

Simple synthetic methods, such as Beckmann rearrangement at the carbohydrate ring, have been reported for the synthesis of conformationally fixed glycosamine analogues. nih.gov These methods contribute to the broader toolkit available for creating conformationally constrained carbohydrate-containing molecules.

An earlier conformationally restricted analogue of this compound, an isomer of ribostamycin (B1201364), was reported, although it showed reduced antibacterial activity. researchgate.netacs.org This highlights the ongoing research in this area to understand the relationship between conformational restriction and biological activity.

Chemoenzymatic Synthesis for Modular Assembly of Aminoglycoside Derivatives

Chemoenzymatic synthesis combines the power of chemical reactions with the selectivity and efficiency of enzymes. This approach offers advantages in terms of milder reaction conditions, reduced protection/deprotection steps, and the ability to access novel derivatives that are difficult to obtain through purely chemical synthesis. rsc.orgucl.ac.uknih.gov

In the context of aminoglycosides, chemoenzymatic methods have been employed for the modification of sugar moieties and the introduction of new functionalities. Glycosyltransferases (Gtfs) originating from the biosynthesis of natural aminoglycosides can be used in the chemoenzymatic semisynthesis of novel antibiotic derivatives by modifying the sugar attached to the scaffold. acs.org

Enzymes like transaminases have been used for regioselective modification of specific positions, such as the C-6′ position of aminoglycosides, by generating an aldehyde followed by reductive amination. rsc.org This two-step chemoenzymatic route allows for the facile introduction of substituents at this position without the need for extensive protecting groups. rsc.org

Another chemoenzymatic approach involves using aminoglycoside acetyltransferases (AACs) to incorporate modified coenzyme A substrates, installing reactive tags that can be further diversified chemically. nih.gov This strategy allows for the preparation of compounds with novel functionalities. nih.gov

Chemoenzymatic synthesis is also being explored for the modular assembly of complex molecules, including those with carbohydrate structures. nih.govmdpi.combiorxiv.org This involves using enzymes to catalyze specific steps, such as glycosylation or the formation of specific linkages, in combination with chemical transformations to build the final molecule. This modularity can facilitate the creation of diverse libraries of aminoglycoside derivatives.

Structure Activity Relationship Sar Studies of Xylostacin Derivatives

Mapping Key Pharmacophores Essential for Ribosomal Interaction and Activity

The interaction of aminoglycosides like Xylostacin with the bacterial ribosome, specifically the decoding A-site of the 16S rRNA, is critical for their activity acs.orgacs.org. Pharmacophore mapping aims to identify the essential features of the molecule responsible for this interaction. Studies on aminoglycosides, including analogues related to ribostamycin (B1201364) and its isomer this compound, have provided insights into these key pharmacophores.

Modifications at the 2′-position have been explored, and while 2′-N-alkylation in the paromomycin (B158545) and neomycin series showed minimal effects on bacterial ribosome inhibition, comparable modifications in ribostamycin derivatives resulted in a significant reduction in activity acs.org. This suggests subtle differences in the SAR between different members of the 4,5-disubstituted aminoglycosides, emphasizing the need for specific studies on this compound derivatives.

Pharmacophore modeling, often used in drug discovery, involves identifying the essential chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic centers, ionizable groups) that are necessary for a molecule to bind to a target and elicit a biological response nih.govnih.gov. Applying this to this compound would involve analyzing a series of active and inactive derivatives to build a model that describes the spatial arrangement of functional groups required for ribosomal binding.

Influence of Stereochemical Configuration on Molecular Interactions and Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a significant role in how a compound interacts with its biological target. For aminoglycosides, the specific configuration of chiral centers influences their binding pose within the ribosomal A-site and thus their activity researchgate.net.

Variations in stereochemistry at specific positions, such as positions 3 and 4 of the tetrahydrofuran (B95107) ring in certain derivatives, have been explored in the synthesis of related compounds researchgate.net. These variations can lead to derivatives with altered affinity for decoding A-site models and reduced antibacterial activity researchgate.net. This underscores the importance of specific stereochemical configurations for optimal molecular interactions with the ribosomal target.

Detailed research findings often involve comparing the activity of diastereomers or enantiomers of this compound derivatives to understand the impact of stereochemistry. Such studies would typically involve synthesizing compounds with defined stereochemical centers and evaluating their ribosomal binding affinity and antibacterial potency.

Rational Design Principles for this compound Analogues to Overcome Resistance Mechanisms

Bacterial resistance to aminoglycosides is a significant challenge, primarily mediated by aminoglycoside-modifying enzymes (AMEs), ribosomal mutations, and efflux pumps nih.govfrontiersin.orgdovepress.com. Rational design of this compound analogues aims to create new compounds that evade these resistance mechanisms while retaining potent ribosomal binding and antibacterial activity.

One major strategy to overcome resistance mediated by AMEs is to modify the positions on the aminoglycoside structure that are targets for enzymatic modification nih.govdovepress.com. For example, modifications at the 2′-position of aminoglycosides can overcome the action of resistance determinants acting at that position acs.org. Alkylation of the 2′-amino group, for instance, has been shown to overcome resistance mediated by enzymes targeting this site and can also increase selectivity for prokaryotic over eukaryotic ribosomes acs.org.

Rational design principles involve analyzing the structural basis of AME activity and ribosomal modifications that confer resistance. By understanding how these mechanisms alter the interaction with the antibiotic, chemists can design analogues that are no longer substrates for the enzymes or that can bind effectively to the modified ribosome.

Computational approaches, such as molecular docking, can help predict how modified analogues interact with resistance enzymes or mutant ribosomes researchgate.net. This information can guide the synthesis of compounds less susceptible to inactivation or with improved binding to resistant targets.

Designing analogues to overcome efflux pumps might involve modifying the molecule's physicochemical properties to reduce its recognition and transport by these pumps frontiersin.org.

The goal of rational design is to create a new generation of this compound derivatives that maintain or improve antibacterial efficacy against resistant bacterial strains by specifically addressing the structural changes that confer resistance acs.orgresearchgate.netimperial.ac.uk.

Computational Approaches in SAR Analysis: QSAR and Molecular Dynamics Simulations

Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) and Molecular Dynamics (MD) simulations, are powerful tools in modern SAR analysis and rational drug design researchgate.netbiointerfaceresearch.comsemanticscholar.orgnanobioletters.com.

QSAR models aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity wikipedia.orgresearchgate.netbiointerfaceresearch.comsemanticscholar.org. By quantifying various molecular descriptors (e.g., electronic, steric, hydrophobic properties) and correlating them with biological data (e.g., ribosomal binding affinity, minimum inhibitory concentration), QSAR models can predict the activity of new, untested analogues researchgate.netbiointerfaceresearch.comsemanticscholar.org. This allows for the virtual screening of large libraries of potential this compound derivatives and prioritizing the most promising candidates for synthesis and testing.

Molecular Dynamics simulations provide insights into the dynamic behavior of molecules and their interactions with targets over time researchgate.netbiointerfaceresearch.comnanobioletters.comrsc.org. For this compound and its derivatives, MD simulations can be used to study their binding to the bacterial ribosome at an atomic level, observing the flexibility of the molecule and the target, identifying key interactions, and assessing the stability of the complex researchgate.netnanobioletters.com. MD simulations can also be used to study the interaction of this compound analogues with resistance enzymes or mutant ribosomal targets, providing a deeper understanding of the mechanisms of resistance and how structural modifications might overcome them researchgate.net.

Integrated approaches combining QSAR, molecular docking, and MD simulations are increasingly used in drug discovery researchgate.netbiointerfaceresearch.comsemanticscholar.orgnanobioletters.com. Molecular docking can predict the likely binding pose of a this compound derivative to the ribosome or a resistance enzyme researchgate.netsemanticscholar.org. QSAR models can then be built based on the predicted interactions and the activity data researchgate.netbiointerfaceresearch.comsemanticscholar.org. Finally, MD simulations can validate the stability of the predicted binding poses and provide dynamic information about the interactions researchgate.netnanobioletters.com.

These computational tools accelerate the SAR analysis process, reduce the need for extensive synthesis and testing, and provide valuable insights into the molecular basis of this compound's activity and resistance.

Ecological Roles and Environmental Context of Xylostacin

Contribution to Microbial Inter-Species Competition and Communication in Natural Environments

Microbial communities in natural environments are characterized by intense competition for limited resources such as nutrients and space. tamu.edu Microorganisms have evolved diverse strategies to gain a competitive advantage, including the production of secondary metabolites, such as antibiotics. tamu.edufrontiersin.org Xylostacin, as an aminoglycoside produced by Streptomyces fradiae, is understood to contribute to this microbial warfare. nih.gov

Antibiotics like this compound can inhibit the growth or kill competing microbial species, thereby allowing the producing organism to secure resources and establish dominance in a particular niche. This represents a form of interference competition, where one organism directly harms another. tamu.edu

Beyond direct inhibition, secondary metabolites can also function as signaling molecules involved in microbial communication. frontiersin.orgnih.govnih.gov This communication, often mediated by quorum sensing, allows bacteria to sense their population density and coordinate collective behaviors, including the production of antibiotics and other competitive factors. nih.govnih.govfrontiersin.org While specific communication pathways directly involving this compound as a signal molecule are not detailed in the available information, its production within a microbial community context suggests a potential role in the intricate network of chemical interactions that govern microbial consortia. frontiersin.org The production of such compounds can influence the structure and dynamics of multispecies communities. frontiersin.org

Role in Biosphere Cycles and Nutrient Dynamics

Biogeochemical cycles are fundamental processes that regulate the flow of essential nutrients like carbon, nitrogen, phosphorus, and sulfur through the biosphere, lithosphere, hydrosphere, and atmosphere. mdpi.compressbooks.pubegyankosh.ac.inkhanacademy.org These cycles are crucial for sustaining life and are heavily influenced by microbial activity, as microbes are key players in the transformation and recycling of nutrients. mdpi.compressbooks.pubegyankosh.ac.in

While microbes, including antibiotic producers like Streptomyces, are integral to nutrient cycling through processes such as decomposition, nitrogen fixation, and nutrient mineralization, the available information does not provide specific details on the direct role or impact of this compound itself on these large-scale biosphere cycles or nutrient dynamics. The ecological significance of this compound in this context is primarily understood through the broader ecological functions of its producing organisms within their environmental niches, rather than a specific, documented involvement of the compound in nutrient transformations or elemental cycling.

Evolutionary Pressures Driving Diversity and Resistance in Aminoglycoside Producers

The production of antibiotics like this compound by microorganisms exerts significant selective pressure on surrounding microbial populations. Exposure to these compounds drives the evolution of resistance mechanisms in both competing bacteria and the antibiotic producers themselves. elifesciences.orgnih.govnih.gov This ongoing evolutionary arms race contributes to the vast diversity observed in both antibiotics and resistance strategies in natural environments. elifesciences.org

Several mechanisms of resistance to aminoglycosides have evolved, including enzymatic modification of the antibiotic, alteration of the ribosomal target site, reduced uptake of the drug, and active efflux from the cell. nih.govasm.orgresearchgate.netacs.org Aminoglycoside-modifying enzymes (AMEs) are a particularly widespread mechanism of resistance, capable of inactivating the antibiotic through acetylation, phosphorylation, or adenylylation. nih.gov Genes encoding these resistance mechanisms are often found on mobile genetic elements such as plasmids, integrons, and transposons, facilitating their horizontal transfer between bacteria and contributing to the spread of resistance within microbial communities. elifesciences.orgnih.gov

Future Research Directions in Xylostacin Chemical Biology

Discovery of Novel Xylostacin-Related Scaffolds from Underexplored Microorganisms

The discovery of new antibiotic scaffolds is paramount in the face of rising antimicrobial resistance. Underexplored microorganisms, particularly those from diverse or unique ecological niches, represent a promising source for identifying novel compounds with potential this compound-related structures or activities. Natural producers of aminoglycosides, such as Streptomyces and Micromonospora species, have historically been rich sources. nih.govnih.gov Investigating less-studied microbial genera and species, or exploring the genetic potential of known producers under varied environmental conditions, could lead to the isolation and characterization of novel aminoglycoside or aminoglycoside-like scaffolds.

Research in this area could involve:

Bioprospecting: Culturing and screening microorganisms from diverse environments (e.g., extreme environments, marine sediments, host-associated microbiomes) for the production of antibacterial compounds.

Genomic Mining: Utilizing bioinformatics tools to identify putative biosynthetic gene clusters (BGCs) in microbial genomes that are homologous to known aminoglycoside BGCs but possess variations that could lead to novel structures.

Synthetic Biology: Engineering microbial strains to activate silent BGCs or to produce hybrid compounds by combining elements from different BGCs.

The goal is to identify scaffolds that retain the core ribosomal targeting mechanism of this compound but exhibit altered properties, such as improved potency, broader spectrum of activity, or reduced susceptibility to resistance mechanisms.

Elucidation of Non-Canonical Molecular Targets and Polypharmacology

While the primary target of this compound and other aminoglycosides is the bacterial ribosome, exploring non-canonical molecular targets and the concept of polypharmacology could reveal new avenues for therapeutic intervention. Polypharmacology refers to the ability of a single drug molecule to interact with multiple molecular targets. scielo.org.mxfrontiersin.org This can lead to synergistic effects, increased efficacy, and potentially a reduced likelihood of resistance development compared to targeting a single pathway. tcmsp-e.com

Future research should aim to:

Identify Secondary Targets: Investigate the interaction of this compound with other bacterial cellular components beyond the ribosome, such as enzymes, transport proteins, or regulatory elements.

Explore Host-Pathogen Interactions: Study how this compound might modulate host immune responses or interfere with bacterial virulence factors.

Characterize Polypharmacological Profiles: Systematically map all molecular targets of this compound using techniques like chemical proteomics or phenotypic screening against a panel of bacterial strains with different genetic backgrounds.

Understanding the full spectrum of this compound's interactions could uncover novel mechanisms of action or identify combinations with other agents that exploit synergistic targeting.

Development of Advanced Strategies to Evade Emerging Resistance Mechanisms

Bacterial resistance to aminoglycosides is a significant clinical challenge, primarily mediated by aminoglycoside-modifying enzymes (AMEs), ribosomal RNA methyltransferases (RMTs), and efflux pumps. nih.govoup.comasm.orgnih.govmdpi.com AMEs are the most prevalent mechanism, modifying specific amino or hydroxyl groups on the aminoglycoside structure, thereby reducing its binding affinity to the ribosome. nih.govasm.orgnih.govmdpi.com RMTs modify the ribosomal target site, preventing effective drug binding. nih.govoup.comnih.govacs.org Efflux pumps actively transport the antibiotic out of the bacterial cell. nih.govmdpi.combiotech-asia.orgnih.gov

Future research should focus on developing strategies to overcome these established and emerging resistance mechanisms:

Structure-Based Design: Design and synthesize this compound derivatives or analogs that are poor substrates for common AMEs or RMTs. This involves understanding the structural basis of enzyme-substrate interactions and modifying the antibiotic scaffold accordingly. mdpi.comacs.orgacs.org

Inhibitors of Resistance Mechanisms: Develop small molecules that specifically inhibit the activity of AMEs or RMTs. mdpi.com

Efflux Pump Inhibitors: Identify and develop compounds that block bacterial efflux pumps, increasing the intracellular concentration of this compound. biotech-asia.orgnih.govmdpi.com

Combination Therapies: Explore synergistic combinations of this compound with other antibiotics or non-antibiotic compounds that either enhance its activity or counteract resistance mechanisms. mdpi.combiotech-asia.orgmdpi.com

Targeting Resistance Regulation: Investigate strategies to interfere with the genetic regulation and dissemination of resistance genes. nih.gov

Recent efforts in aminoglycoside development, such as plazomicin, have demonstrated the success of designing agents to evade common AMEs. nih.govnih.gov Applying similar rational design principles to this compound-related structures is a critical future direction.

Integration of Artificial Intelligence and Machine Learning in Aminoglycoside Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly transforming drug discovery and development by enabling the analysis of vast datasets and the prediction of molecular properties. precedenceresearch.comnih.govfrontiersin.orgnih.govfrontiersin.orgwiley.com Integrating AI and ML approaches into this compound research can significantly accelerate the identification of novel compounds and strategies.

Potential applications of AI and ML include:

Virtual Screening: Using ML models to screen large libraries of chemical compounds in silico to identify potential this compound-like scaffolds or molecules that could inhibit resistance mechanisms. frontiersin.org

Predictive Modeling: Developing AI models to predict the antibacterial activity, potential toxicity, and susceptibility to resistance of novel aminoglycoside structures based on their chemical properties. precedenceresearch.comnih.gov

Biosynthesis Prediction: Utilizing ML algorithms to analyze microbial genomic data and predict novel aminoglycoside BGCs or enzymes involved in their biosynthesis.

Resistance Mechanism Prediction: Employing AI to analyze bacterial genomic and phenotypic data to predict the likelihood of resistance to this compound and identify the underlying mechanisms. precedenceresearch.comnih.govfrontiersin.org

Automated Synthesis Design: Using AI to design synthetic routes for novel this compound analogs.

AI and ML can enhance the efficiency and precision of aminoglycoside research, guiding experimental efforts towards the most promising candidates and strategies. precedenceresearch.comnih.govfrontiersin.orgfrontiersin.org

Q & A

Q. How can researchers ensure ethical rigor in studies involving this compound’s preclinical testing?

- Answer : Obtain IACUC or IRB approval for animal/human tissue studies. Report animal welfare metrics (e.g., humane endpoints, sample size justification). Disclose conflicts of interest and funding sources in compliance with ICMJE guidelines .

Addressing Literature Gaps

Q. What strategies identify understudied applications of this compound in non-traditional disease models?

Q. How can interdisciplinary approaches enhance mechanistic understanding of this compound’s bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.